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Introduction

G protein-coupled receptor 83 (GPR83) is an orphan receptor that has garnered significant
interest due to its potential roles in neurological functions, including stress, anxiety, learning,
and memory. Its expression in key limbic structures, such as the amygdala and hippocampus,
suggests its involvement in emotional processing and cognitive functions. This technical guide
provides a comprehensive overview of the distribution, signaling pathways, and methodologies
for studying the GPR83 receptor in the rat amygdala and hippocampus.

Data Presentation: GPR83 Expression

While precise quantitative data for GPR83 protein or mRNA levels in the rat amygdala and
hippocampus are not extensively documented in absolute terms (e.g., fmol/mg tissue),
gualitative and semi-quantitative data from various studies provide a consistent picture of its
expression. The following tables summarize the available information on GPR83 mRNA and
protein distribution.

Table 1: GPR83 mRNA Expression in the Rat Amygdala
and Hippocampus
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. . . Expression
Brain Region Subregion Method Reference
Level
Basolateral Strong to In Situ
Amygdala - [1][2]
Amygdala (BLA) Moderate Hybridization
Central In Situ
Moderate o [2]
Amygdala (CeA) Hybridization
_ CA1, CA2, CA3 In Situ
Hippocampus ) Moderate o [3]
regions Hybridization
Dentate Gyrus In Situ
Moderate S [3]
(DG) Hybridization

Table 2: GPR83 Protein Expression and Cellular

Localization

. . Subregion/Cell Expression
Brain Region . Method Reference
Type Evidence
Western Blot (in
Amygdala General Present
mouse)
Parvalbumin-

- Co-localization
positive (PV+)

Immunohistoche

) (in mouse) mistry
interneurons

) Western Blot (in
Hippocampus General Present

mouse)

Hilar )
) Immunohistoche
interneurons, Present

Granule layer

mistry (in mouse)

GPR83 Signaling Pathways

GPR83 has been shown to signal through multiple G protein-coupled pathways, primarily

involving Gg/11 and Gi proteins. The specific pathway activated may be tissue-dependent.
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e GQ/11 Pathway: Activation of the Gqg/11 pathway leads to the stimulation of phospholipase C
(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
stores, while DAG activates protein kinase C (PKC).

o Gi Pathway: The Gi pathway activation results in the inhibition of adenylyl cyclase, leading to
a decrease in intracellular cyclic AMP (CAMP) levels.

The differential coupling of GPR83 to these pathways in different brain regions, such as the

reported Gai-mediated signaling in the hippocampus, suggests that the receptor may have
distinct functional roles depending on its location.

Gi Pathway

. Activation . Inhibits Adenylyl Cyclase Converts Activates -
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. Activation . Activates Hydrolyzes -
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GPR83 Receptor Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study
GPR83 distribution in the rat amygdala and hippocampus.

Immunohistochemistry (IHC) Protocol for GPR83
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This protocol is a general guideline for fluorescent immunohistochemistry on free-floating rat
brain sections and should be optimized for specific antibodies and experimental conditions.

1. Tissue Preparation:

¢ Anesthetize the rat and perform transcardial perfusion with ice-cold phosphate-buffered
saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

o Post-fix the brain in 4% PFA overnight at 4°C.
o Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.

o Freeze the brain and cut 40 um coronal sections on a cryostat or freezing microtome. Store
sections in a cryoprotectant solution at -20°C.

2. Staining Procedure:
» Wash free-floating sections three times in PBS for 10 minutes each.

o Perform antigen retrieval if necessary (e.g., incubation in sodium citrate buffer at 80°C for 30
minutes).

e Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat
serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

¢ Incubate sections with a validated primary antibody against GPR83 (e.g., Rabbit Polyclonal
anti-GPR83) diluted in the blocking solution overnight at 4°C.

¢ \Wash sections three times in PBS for 10 minutes each.

 Incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor
488) diluted in blocking solution for 2 hours at room temperature in the dark.

o Wash sections three times in PBS for 10 minutes each in the dark.

e Mount sections onto slides and coverslip with a mounting medium containing DAPI for
nuclear counterstaining.
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3. Imaging:

 Visualize sections using a confocal or fluorescence microscope with appropriate filter sets.
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Microscopy Imaging
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Immunohistochemistry Workflow

In Situ Hybridization (ISH) Protocol for GPR83 mRNA

This protocol outlines the general steps for non-radioactive in situ hybridization to detect
GPR83 mRNA in rat brain sections.

. Probe Preparation:

Synthesize a digoxigenin (DIG)-labeled antisense riboprobe corresponding to a specific
region of the rat GPR83 mRNA. A sense probe should also be synthesized as a negative
control.

. Tissue Preparation:

Prepare brain sections as described in the IHC protocol, ensuring all solutions and
equipment are RNase-free.

. Hybridization:
Pre-treat sections with proteinase K to improve probe penetration.

Pre-hybridize sections in a hybridization buffer for 2-4 hours at the hybridization temperature
(typically 55-65°C).

Hybridize sections with the DIG-labeled GPR83 probe overnight at the same temperature.
. Post-Hybridization Washes:

Perform a series of stringent washes with saline-sodium citrate (SSC) buffer at the
hybridization temperature to remove non-specifically bound probe.

. Immunodetection:

Block sections with a blocking solution (e.g., 2% normal sheep serum in Tris-buffered saline
with Tween 20 - TBST).
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 Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at
4°C.

e \Wash sections in TBST.

» Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces
a colored precipitate.

6. Imaging:
e Mount, dehydrate, and coverslip the sections.

e Image using a bright-field microscope.

Quantitative PCR (gqPCR) Protocol for GPR83 mRNA

This protocol provides a framework for quantifying GPR83 mRNA levels in dissected rat
amygdala and hippocampus tissue.

1. Tissue Dissection and RNA Extraction:

» Rapidly dissect the amygdala and hippocampus from fresh rat brains and immediately freeze
them in liquid nitrogen.

o Extract total RNA from the tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen)
according to the manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose
gel electrophoresis.

2. cDNA Synthesis:
e Synthesize first-strand cDNA from the total RNA using a reverse transcriptase Kit.
3. gPCR Reaction:

e Set up the gPCR reaction using a SYBR Green or TagMan-based master mix.
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» Use validated primers specific for rat Gpr83. For example, Bio-Rad offers pre-validated
PrimePCR™ Probe Assays for rat Gpr83 (e.g., Assay ID qRnoCEDO0005764).

« Include a no-template control and a no-reverse transcriptase control.
¢ Run the gPCR reaction on a real-time PCR instrument.
4. Data Analysis:

o Determine the cycle threshold (Ct) values for GPR83 and a stably expressed reference gene
(e.g., GAPDH, B-actin).

o Calculate the relative expression of GPR83 mRNA using the AACt method.

Conclusion

GPR83 is moderately to strongly expressed in the rat amygdala and hippocampus, regions
critical for emotional and cognitive processing. The receptor's coupling to both Gg/11 and Gi
signaling pathways suggests it can modulate neuronal activity through diverse mechanisms.
The provided experimental protocols offer a foundation for researchers to further investigate
the precise distribution and function of GPR83 in these brain areas. Further quantitative studies
are needed to elucidate the exact receptor densities and to explore how GPR83 expression
may be altered in various physiological and pathological states, paving the way for potential
therapeutic interventions targeting this receptor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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